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Compound of Interest

Compound Name:
2-Hydroxy-4-methoxy-5-

methylbenzaldehyde

CAS No.: 84422-52-6

Cat. No.: B2794482

Get Quote

Executive Summary
This guide details the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, a critical

intermediate in the synthesis of bioactive polyphenols, fragrances, and pharmaceutical

scaffolds. The protocol utilizes a two-step sequence starting from commercially available 4-

methylresorcinol.

The method prioritizes regioselectivity and scalability, utilizing the electronic directing effects of

the resorcinol core to install the aldehyde functionality precisely at the C1 position (relative to

the final product numbering), followed by a chemoselective methylation of the C4-hydroxyl

group.
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Parameter Specification

Target Yield > 75% (Overall)

Purity > 98% (HPLC/NMR)

Key Reaction 1 Vilsmeier-Haack Formylation (Regioselective)

Key Reaction 2 Chemoselective O-Methylation

Total Time ~12-16 Hours

Retrosynthetic Analysis & Pathway
The synthesis strategy exploits the inherent reactivity differences between the two hydroxyl

groups in the intermediate 2,4-dihydroxy-5-methylbenzaldehyde. The C2-hydroxyl group forms

a strong intramolecular hydrogen bond with the aldehyde carbonyl, significantly reducing its

nucleophilicity compared to the C4-hydroxyl group. This allows for selective methylation without

the need for protecting groups.

Reaction Pathway Diagram[1]

4-Methylresorcinol
(2,4-Dihydroxytoluene)

Intermediate:
2,4-Dihydroxy-5-methylbenzaldehyde

Step 1: Formylation
(Regioselective at C6)

Vilsmeier Reagent
(POCl3 + DMF) Target:

2-Hydroxy-4-methoxy-5-methylbenzaldehyde

Step 2: Methylation
(C4-OH Selective)

MeI / K2CO3
(Selective Methylation)

Click to download full resolution via product page

Caption: Figure 1. Two-step synthetic pathway exploiting steric and electronic control for

regioselectivity.
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Step 1: Synthesis of 2,4-Dihydroxy-5-
methylbenzaldehyde
Rationale: The Vilsmeier-Haack reaction is chosen over the Gattermann reaction (HCN/HCl) to

avoid toxic cyanide handling while maintaining high regioselectivity for the position ortho to the

C1-OH and para to the C3-OH of the starting material.

Reagents:

4-Methylresorcinol (1.0 eq)

Phosphorus Oxychloride (POCl₃) (1.2 eq)

N,N-Dimethylformamide (DMF) (5.0 eq - Solvent/Reagent)

Ice/Water (for hydrolysis)

Protocol:

Reagent Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar,

dropping funnel, and thermometer, add DMF (5.0 eq). Cool the flask to 0°C using an ice-salt

bath.

Vilsmeier Complex Formation: Add POCl₃ (1.2 eq) dropwise over 30 minutes. Maintain the

internal temperature below 5°C. The solution will turn pale yellow/orange as the

chloroiminium ion forms. Stir for an additional 30 minutes at 0°C.

Substrate Addition: Dissolve 4-Methylresorcinol (1.0 eq) in a minimal amount of DMF and

add it dropwise to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then,

heat to 60°C for 1 hour to ensure completion. Monitor by TLC (Mobile phase: Hexane/EtOAc

7:3).

Hydrolysis: Pour the reaction mixture slowly into crushed ice (5x volume) with vigorous

stirring. Add saturated Sodium Acetate solution to buffer the pH to ~5-6. Stir for 1 hour to

hydrolyze the iminium intermediate.
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Isolation: The product, 2,4-dihydroxy-5-methylbenzaldehyde, will precipitate as a solid.[1]

Filter the solid, wash copiously with cold water, and dry under vacuum.

Purification (Optional): Recrystallize from Ethanol/Water if the melting point deviates from

lit. values (~148-150°C).

Step 2: Regioselective Synthesis of 2-Hydroxy-4-
methoxy-5-methylbenzaldehyde
Rationale: The C2-hydroxyl is deactivated by intramolecular H-bonding. Using a weak base

(K₂CO₃) and controlling stoichiometry ensures methylation occurs exclusively at the more

acidic C4-hydroxyl.

Reagents:

2,4-Dihydroxy-5-methylbenzaldehyde (Intermediate from Step 1)

Methyl Iodide (MeI) (1.1 eq) or Dimethyl Sulfate (1.1 eq)

Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)

Acetone (Reagent Grade)

Protocol:

Setup: In a round-bottom flask, dissolve 2,4-dihydroxy-5-methylbenzaldehyde (1.0 eq) in

anhydrous Acetone (0.2 M concentration).

Base Addition: Add K₂CO₃ (1.5 eq). The solution may turn yellow due to phenoxide

formation. Stir at room temperature for 15 minutes.

Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6

hours.

Checkpoint: Monitor TLC. The starting material (lower Rf) should disappear. If di-

methylation (2,4-dimethoxy) is observed (very high Rf), reduce reaction time or
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temperature.

Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI).

Concentration: Evaporate the acetone under reduced pressure.

Purification: Dissolve the residue in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry

over Na₂SO₄ and concentrate.

Final Polish: Recrystallize from Methanol or purify via flash column chromatography (Silica

gel, Hexane/EtOAc gradient) to obtain the target as white/pale yellow crystals.

Analytical Validation
The following data confirms the identity of the product.

Technique
Expected Signal /
Characteristic

Interpretation

1H NMR (CDCl₃) δ ~11.0-11.5 ppm (s, 1H)
C2-OH (Chelated phenolic

proton)

δ ~9.7-9.8 ppm (s, 1H) CHO (Aldehyde proton)

δ ~7.2 ppm (s, 1H)
H-6 (Aromatic proton ortho to

CHO)

δ ~6.4 ppm (s, 1H)
H-3 (Aromatic proton between

OH and OMe)

δ ~3.9 ppm (s, 3H) OMe (Methoxy group at C4)

δ ~2.1-2.2 ppm (s, 3H) Me (Methyl group at C5)

IR Spectroscopy ~1640-1650 cm⁻¹
C=O[2] Stretch (H-bonded

aldehyde)

~3200-3400 cm⁻¹ (Broad) O-H Stretch
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Hazard Management
POCl₃: Highly corrosive and reacts violently with water. All glassware must be dry. Quench

excess reagent slowly into ice.

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume

hood with proper gloves (Laminate/Silver Shield recommended).

DMF: Hepatotoxic. Avoid skin contact.

Troubleshooting Guide
Issue Probable Cause Solution

Low Yield in Step 1
Temperature too high during

POCl₃ addition.

Ensure T < 5°C during addition

to prevent Vilsmeier reagent

decomposition.

Formation of Di-methylated

byproduct

Excess MeI or reaction time

too long.

Strictly limit MeI to 1.1 eq. Stop

reaction immediately upon

consumption of SM.

Product is an Oil Residual solvent or impurities.

Triturate with cold

Hexane/Ether to induce

crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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